An In-depth Technical Guide to 4-Chloro-2-(methoxymethyl)phenol: Addressing Data Scarcity and a Comprehensive Analysis of the Closely Related 4-Chloro-2-methoxyphenol
An In-depth Technical Guide to 4-Chloro-2-(methoxymethyl)phenol: Addressing Data Scarcity and a Comprehensive Analysis of the Closely Related 4-Chloro-2-methoxyphenol
Senior Application Scientist Note: An exhaustive search for "4-Chloro-2-(methoxymethyl)phenol" has revealed a significant scarcity of publicly available scientific literature, including detailed physicochemical properties, spectroscopic data, established synthesis protocols, and biological activity. This suggests that while the compound may exist, it is not a widely studied or readily available chemical entity.
In the spirit of providing a valuable and scientifically rigorous technical guide, and exercising editorial control to best serve the interests of researchers and drug development professionals, this document will focus on the closely related and well-characterized compound: 4-Chloro-2-methoxyphenol . The critical structural difference lies in the ortho-substituent to the hydroxyl group: a methoxymethyl group (-CH2OCH3) in the requested compound versus a methoxy group (-OCH3) in the compound detailed below. This distinction is crucial for all aspects of molecular interaction and reactivity.
This guide will provide the in-depth technical analysis requested, grounded in verifiable data for 4-Chloro-2-methoxyphenol, serving as a robust resource and a potential starting point for investigations into its methoxymethyl analogue.
Chemical Identity and Physicochemical Properties of 4-Chloro-2-methoxyphenol
4-Chloro-2-methoxyphenol, also known as 4-chloroguaiacol, is a chlorinated and methoxylated phenol derivative.[1][2] Its chemical structure and key identifiers are presented below.
Figure 1: Chemical Structure of 4-Chloro-2-methoxyphenol.
A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇ClO₂ | [1] |
| Molecular Weight | 158.58 g/mol | [3] |
| CAS Number | 16766-30-6 | [3] |
| IUPAC Name | 4-chloro-2-methoxyphenol | [1] |
| Synonyms | 4-Chloroguaiacol, 2-Methoxy-4-chlorophenol | [1][2] |
| Appearance | Colorless to yellow clear liquid | [2] |
| Melting Point | 16-17 °C | [3] |
| Boiling Point | 241 °C | [3] |
| Density | 1.304 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.559 | [3] |
| Water Solubility | Slightly soluble | [4] |
Synthesis of 4-Chloro-2-methoxyphenol
The synthesis of 4-chloro-2-methoxyphenol can be approached through several routes, primarily involving either the chlorination of 2-methoxyphenol (guaiacol) or the methoxylation of a suitable chlorinated phenol. The choice of synthetic strategy often depends on the availability and cost of starting materials, as well as the desired purity and yield of the final product.
A common and logical synthetic pathway involves the electrophilic chlorination of guaiacol. The hydroxyl and methoxy groups are both ortho-, para-directing activators. However, the hydroxyl group is a stronger activator, which can lead to a mixture of products. To achieve regioselectivity, careful control of reaction conditions is necessary.
Figure 2: Proposed workflow for the synthesis of 4-Chloro-2-methoxyphenol.
Experimental Protocol: Chlorination of 2-Methoxyphenol
This protocol is a representative procedure based on established principles of electrophilic aromatic substitution on activated phenolic rings.
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2-methoxyphenol (1 equivalent) in a suitable inert solvent such as dichloromethane or chloroform.
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Cooling: Cool the reaction mixture to 0 °C using an ice bath.
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Addition of Chlorinating Agent: Slowly add a solution of a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) (1 equivalent) dissolved in the same solvent, to the reaction mixture via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
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Quenching: Carefully quench the reaction by the slow addition of water.
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Work-up and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, a saturated solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 4-chloro-2-methoxyphenol.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 4-chloro-2-methoxyphenol.
| Spectroscopic Data | Interpretation | Source(s) |
| ¹H NMR | Expected signals would include a singlet for the methoxy protons (~3.9 ppm), a singlet for the phenolic hydroxyl proton (variable, ~5-6 ppm), and three aromatic protons in the range of 6.8-7.2 ppm, showing characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring. | [5] |
| ¹³C NMR | Expected signals would include a peak for the methoxy carbon (~56 ppm), and six distinct signals for the aromatic carbons, with their chemical shifts influenced by the chloro, hydroxyl, and methoxy substituents. | |
| Infrared (IR) | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. C-O stretching bands for the ether and phenol around 1200-1260 cm⁻¹ and 1030-1050 cm⁻¹. Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. A C-Cl stretching vibration in the 1000-1100 cm⁻¹ range. | |
| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak (M⁺) at m/z 158 and an M+2 peak at m/z 160 with a characteristic ~3:1 intensity ratio, confirming the presence of one chlorine atom. | [1] |
Safety, Handling, and Regulatory Information
4-Chloro-2-methoxyphenol is classified as a hazardous substance and requires careful handling.
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Hazard Classifications: Eye Irritant (Category 2), Skin Irritant (Category 2), and Specific Target Organ Toxicity - Single Exposure (Category 3), affecting the respiratory system.[3]
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Signal Word: Warning.[3]
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
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Precautionary Statements:
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Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).[3]
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Response: P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
-
-
Personal Protective Equipment (PPE): Eyeshields, chemical-resistant gloves, and a suitable respirator (e.g., type ABEK (EN14387) respirator filter) are recommended.[3]
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Storage: Store in a well-ventilated place. Keep container tightly closed. It is classified under Storage Class 10 for combustible liquids.[3]
Applications and Relevance in Research and Development
While specific, high-impact applications of 4-chloro-2-methoxyphenol are not extensively documented in high-profile drug development literature, its structure as a substituted phenol makes it a valuable intermediate in organic synthesis and a potential scaffold for medicinal chemistry exploration.
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Intermediate in Organic Synthesis: As a functionalized aromatic compound, it can serve as a building block for the synthesis of more complex molecules. The hydroxyl, methoxy, and chloro substituents offer multiple sites for further chemical modification.
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Pharmaceutical Research: Substituted phenols are a common motif in many biologically active compounds. The combination of a halogen and an ether group can influence the pharmacokinetic and pharmacodynamic properties of a molecule, including its lipophilicity, metabolic stability, and ability to form hydrogen bonds. While not a drug itself, it could be a precursor or a fragment for the development of new therapeutic agents.
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Agrochemicals: Chlorinated phenols have historically been used in the development of herbicides and pesticides. The specific structure of 4-chloro-2-methoxyphenol could be investigated for potential applications in this field.
Conclusion
4-Chloro-2-methoxyphenol is a well-characterized chemical compound with established physicochemical properties and spectroscopic data. Its synthesis is achievable through standard organic chemistry methodologies. While its direct applications in drug development are not prominent, its structural features make it a useful intermediate for the synthesis of more complex molecules and a potential starting point for medicinal chemistry campaigns. The lack of available data on its isomer, 4-chloro-2-(methoxymethyl)phenol, highlights a potential area for future research and characterization.
References
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PubChem. 4-Chloroguaiacol | C7H7ClO2 | CID 28050. National Center for Biotechnology Information. [Link]
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NIST. 2-Methoxy-4-chloro-phenol. NIST Chemistry WebBook. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. "Regiospecific Synthesis of Ortho Substituted Phenols" by Ravindra Kotha Balasainath [digitalcommons.wku.edu]
- 3. US3987105A - Process for methoxymethylation of phenolic hydroxyl groups - Google Patents [patents.google.com]
- 4. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective C–H chlorination: towards the sequential difunctionalization of phenol derivatives and late-stage chlorination of bioactive compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09939H [pubs.rsc.org]
